molecular formula C9H17ClN2O5 B6179333 (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride CAS No. 2613299-96-8

(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride

Cat. No. B6179333
CAS RN: 2613299-96-8
M. Wt: 268.7
InChI Key:
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Description

(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride, or 2S-AAC, is an important organic molecule used in a variety of scientific research applications. It is a synthetic amino acid, composed of two amino acids, an alanine and a valine, linked together by a carbon-carbon bond. This molecule has been widely studied due to its unique properties, and its potential to be used in a variety of applications.

Scientific Research Applications

2S-AAC has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a model compound for studying the structure and function of proteins. Additionally, it is used in the study of the metabolism of amino acids, and in the development of drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of 2S-AAC is not fully understood. It is believed to act as an inhibitor of enzymes, such as aminotransferases, which are involved in the metabolism of amino acids. Additionally, it is believed to interact with proteins, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2S-AAC are not fully understood. However, it is believed to have a variety of effects on the body, including the modulation of enzyme activity, the regulation of protein synthesis and degradation, and the regulation of cell proliferation and differentiation. Additionally, it is believed to have a role in metabolism, and to be involved in the regulation of energy metabolism.

Advantages and Limitations for Lab Experiments

2S-AAC has a number of advantages and limitations for use in laboratory experiments. The main advantage is its stability and low toxicity, which make it a safe and reliable reagent for use in a variety of experiments. Additionally, it is relatively inexpensive and can be easily synthesized. The main limitation is its low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research into 2S-AAC. These include further research into its mechanism of action, the development of more efficient synthesis methods, and the development of new applications for its use. Additionally, further research into its biochemical and physiological effects is needed, as well as research into its potential therapeutic uses. Finally, further research into its potential as a drug delivery system is needed.

Synthesis Methods

The synthesis of 2S-AAC is a multi-step process which involves the condensation of two amino acids, an alanine and a valine, with a diketone. The reaction is catalyzed by a strong base, such as sodium hydroxide, and the resulting product is 2S-AAC hydrochloride. The reaction is typically carried out under anhydrous conditions, and is often performed in a sealed glass vessel. The reaction is typically complete within a few hours, and yields a white powder which is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride involves the protection of the amine group, followed by the addition of a carboxylic acid group, and then deprotection of the amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Lysine", "Di-tert-butyl dicarbonate", "2-bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protect the amine group of lysine using di-tert-butyl dicarbonate", "Add 2-bromoacetic acid to the protected lysine and react with sodium hydroxide to form the carboxylic acid group", "Deprotect the amine group using acid hydrolysis", "Add hydrochloric acid to form the hydrochloride salt of (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid" ] }

CAS RN

2613299-96-8

Product Name

(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride

Molecular Formula

C9H17ClN2O5

Molecular Weight

268.7

Purity

95

Origin of Product

United States

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